3-bromo-1-(trifluoromethyl)-1H-indole
CAS No.:
Cat. No.: VC18041425
Molecular Formula: C9H5BrF3N
Molecular Weight: 264.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF3N |
|---|---|
| Molecular Weight | 264.04 g/mol |
| IUPAC Name | 3-bromo-1-(trifluoromethyl)indole |
| Standard InChI | InChI=1S/C9H5BrF3N/c10-7-5-14(9(11,12)13)8-4-2-1-3-6(7)8/h1-5H |
| Standard InChI Key | DLIQWJDVFHTATK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C(F)(F)F)Br |
Introduction
Structural and Electronic Characteristics of 3-Bromo-1-(Trifluoromethyl)-1H-Indole
Indole derivatives substituted with electron-withdrawing groups, such as CF₃, exhibit distinct electronic profiles that influence their reactivity. In 3-bromo-1-(trifluoromethyl)-1H-indole, the CF₃ group at the nitrogen atom induces significant electron deficiency at the indole core, enhancing its susceptibility to electrophilic substitution and cross-coupling reactions . The bromine atom at position 3 further augments this reactivity by serving as a leaving group in nucleophilic substitutions.
Comparative analysis with 3-bromo-2-(trifluoromethyl)-1H-indole (a well-studied analog) reveals that the positioning of the CF₃ group alters the electronic distribution. For instance, nuclear magnetic resonance (NMR) studies of 3-bromo-2-(trifluoromethyl)-1H-indole show a characteristic fluorine signal at δ −60.6 ppm (¹⁹F NMR), while the C3 bromine deshields adjacent protons, resulting in distinct ¹H NMR splitting patterns . Similar shifts are anticipated for the N-CF₃ variant, though experimental confirmation is pending.
Synthetic Pathways to 3-Bromo-1-(Trifluoromethyl)-1H-Indole
Direct Halogenation of N-Trifluoromethyl Indoles
While the direct synthesis of 3-bromo-1-(trifluoromethyl)-1H-indole remains undocumented, analogous routes for 3-halo-2-CF₃ indoles offer a template. For example, halogenation of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 3-bromo-2-(trifluoromethyl)-1H-indole in 96% yield . Adapting this method to N-CF₃ indoles would require prior installation of the trifluoromethyl group at the nitrogen.
Proposed Synthesis
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N-Trifluoromethylation: Reacting 1H-indole with a trifluoromethylating agent (e.g., CF₃I in the presence of a base) to form 1-(trifluoromethyl)-1H-indole.
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Electrophilic Bromination: Treating the N-CF₃ indole with bromine (Br₂) or NBS under mild conditions to introduce bromine at position 3.
This two-step approach parallels the synthesis of N-alkylated 3-haloindoles reported by , where base-catalyzed alkylation precedes halogenation.
Challenges in N-Trifluoromethylation
Introducing CF₃ at the indole nitrogen poses synthetic challenges due to the poor nucleophilicity of the nitrogen in electron-deficient indoles. Current methods for N-trifluoromethylation are less established compared to C-trifluoromethylation, requiring specialized reagents or transition-metal catalysts. For instance, copper-mediated reactions using (CF₃)₂Hg or photoredox catalysis with CF₃SO₂Cl have shown promise in analogous systems .
Reactivity and Functionalization
Nucleophilic Substitution at C3
The bromine atom at C3 in 3-bromo-1-(trifluoromethyl)-1H-indole is primed for displacement by nucleophiles. In related 3-bromo-2-CF₃ indoles, reactions with thiols (e.g., 4-methylthiophenol) proceed via SNAr (nucleophilic aromatic substitution) to yield sulfides, albeit with competing reduction pathways . For example:
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Reaction with 4-Methylthiophenol:
Similar behavior is expected for the N-CF₃ analog, though the electron-withdrawing effect of the CF₃ group at nitrogen may further activate the C3 position toward nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
The bromine substituent enables participation in Suzuki-Miyaura and Sonogashira couplings. For 3-bromo-2-CF₃ indoles, coupling with phenylboronic acid affords 3-phenyl derivatives in 72–98% yield . A representative reaction is:
Physical and Spectroscopic Properties
While experimental data for 3-bromo-1-(trifluoromethyl)-1H-indole are unavailable, extrapolation from analogous compounds provides preliminary insights:
Applications and Future Directions
Pharmaceutical Relevance
Indole derivatives are cornerstone structures in drug discovery. The CF₃ group enhances metabolic stability and membrane permeability, while bromine serves as a handle for further derivatization. For example, 3-bromo-2-CF₃ indoles have been explored as kinase inhibitors and antimicrobial agents . The N-CF₃ variant may exhibit improved pharmacokinetic profiles due to reduced basicity at the nitrogen.
Materials Science
Electron-deficient indoles are candidates for organic semiconductors. The CF₃ group’s strong electron-withdrawing effect could lower the LUMO energy, facilitating n-type charge transport.
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